Ethyl 6-cyanopyridazine-4-carboxylate
Description
Ethyl 6-cyanopyridazine-4-carboxylate is a pyridazine derivative characterized by a cyano group (-CN) at position 6 and an ethyl carboxylate (-COOEt) at position 4 of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The cyano group, a strong electron-withdrawing substituent, enhances the ring’s electrophilicity, while the ethyl ester improves solubility in organic solvents.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
ethyl 6-cyanopyridazine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-2-13-8(12)6-3-7(4-9)11-10-5-6/h3,5H,2H2,1H3 |
InChI Key |
UXXYYTAWMNEEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyanopyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyanopyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-cyanopyridazine-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyridazine derivatives, highlighting substituent variations and their implications:
Key Comparative Insights:
Dichloro derivatives (e.g., CAS 34127-22-5) further destabilize the pyridazine ring, which may enhance electrophilicity but reduce stability under basic conditions .
Solubility and Stability :
- The ethyl carboxylate group improves lipophilicity, favoring membrane permeability in biological systems. In contrast, the carboxylic acid (CAS 50681-26-0) increases aqueous solubility but may limit stability in acidic environments .
- Methyl ester analogs (CAS 286946-24-5) exhibit lower lipophilicity than ethyl esters, impacting biodistribution .
Steric and Aromatic Effects :
- Phenyl substitution (CAS 878714-48-8) introduces steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors. This modification may also alter crystallization behavior .
Functional Group Reactivity :
- The hydroxyl group in CAS 50681-26-0 enables hydrogen bonding, a critical feature for molecular recognition in drug design. However, it may also increase susceptibility to oxidative degradation .
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